molecular formula C9H12O2 B1675009 5-Ethyl-2-methoxyphenol CAS No. 2785-88-8

5-Ethyl-2-methoxyphenol

Cat. No. B1675009
CAS RN: 2785-88-8
M. Wt: 152.19 g/mol
InChI Key: CAWZFQGJUGEKFU-UHFFFAOYSA-N
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Description

5-Ethyl-2-methoxyphenol is an organic compound with the CAS Number: 2785-88-8 and a molecular weight of 152.19 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Physical And Chemical Properties Analysis

5-Ethyl-2-methoxyphenol is a solid or liquid at room temperature . It is typically stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Antibacterial Activities

5-Ethyl-2-methoxyphenol and its derivatives have been studied for their antibacterial properties. For instance, Li-fen (2011) synthesized 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol and its complexes with various metals, finding that the Mn2+ complexes exhibited strong antibacterial activity against Escherichia coli (Li-fen, 2011). Similarly, Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases, which showed moderate antibacterial and antifungal activities (Vinusha et al., 2015).

Thermochemistry and Hydrogen Bonds

Methoxyphenols, which include 5-ethyl-2-methoxyphenol, are important in studying intermolecular and intramolecular hydrogen bonds in condensed matter. Varfolomeev et al. (2010) conducted thermochemical, spectroscopic, and quantum-chemical studies on methoxyphenols, providing insights into the thermochemical properties and the strength of hydrogen bonds in these compounds (Varfolomeev et al., 2010).

Biomarkers in Wood Smoke Exposure

Dills et al. (2006) evaluated urinary methoxyphenols, including 5-ethyl-2-methoxyphenol, as potential biomarkers for wood smoke exposure. They found a significant correlation between the concentration of methoxyphenols in urine and exposure to wood smoke (Dills et al., 2006).

Role in Terrestrial Biomass

Vane and Abbott (1999) studied the use of methoxyphenols as proxies for terrestrial biomass, particularly in understanding the chemical changes in lignin during hydrothermal alteration. Their research on the pyrolysis of methoxyphenols contributes to the understanding of lignin decomposition and its impact on the environment (Vane & Abbott, 1999).

Safety And Hazards

5-Ethyl-2-methoxyphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-ethyl-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWZFQGJUGEKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182163
Record name Phenol, 5-ethyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-methoxyphenol

CAS RN

2785-88-8
Record name Locustol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 5-ethyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOCUSTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8V5WHB17K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
PG McDowell - 1978 - eprints.soton.ac.uk
… Current theories suggest the occurrence of a volatile pheromone, 5-ethyl-2-methoxyphenol, controlling phase change and aggregation in Locusts miqratoria, the Migratory locust. …
Number of citations: 2 eprints.soton.ac.uk
X Zhai, M Granvogl - Journal of Agricultural and Food Chemistry, 2020 - ACS Publications
Application of aroma extract dilution analysis and headspace aroma dilution analysis revealed 51 odorants in raw green Toona sinensis and 54 odorants in raw red T. sinensis in the …
Number of citations: 18 pubs.acs.org
M Schranz, K Lorber, K Klos, J Kerschbaumer… - Food chemistry, 2017 - Elsevier
Guaiacol and its derivatives are commonly found in nature and are known for their characteristic smoky, clove-like and vanilla-like smells. However, there is no systematic investigation …
Number of citations: 29 www.sciencedirect.com
G Bringmann, M Heubes, M Breuning… - The Journal of …, 2000 - ACS Publications
Configurationally unstable biaryl lactones of type (M)-1 ⇌ (P)-1 and ring-opened 2-acyl-2‘-hydroxy biaryl compounds of type (M)-4 ⇌ (P)-4 are versatile precursors for the atroposelective …
Number of citations: 76 pubs.acs.org
B Torto, D Obeng-Ofori, PGN Njagi, A Hassanali… - Journal of Chemical …, 1994 - Springer
… (1970) traced the source of the aggregation stimulus to the hopper feces and identified 5-ethylguaiacol (5-ethyl-2-methoxyphenol), referred to as locustol, as the principal component of …
Number of citations: 155 link.springer.com
EA Larson, CP Hutchinson, YJ Lee - Journal of The American …, 2018 - ACS Publications
Dopant-assisted atmospheric pressure chemical ionization (dAPCI) is a soft ionization method rarely used for gas chromatography-mass spectrometry (GC-MS). The current study …
Number of citations: 12 pubs.acs.org
JR Hwu, FF Wong, JJ Huang… - The Journal of Organic …, 1997 - ACS Publications
Removal of methyl, benzyl, and methylene groups from alkyl aryl ethers is among the most popular deprotecting methods in organic synthesis. Alkali organoamides NaN(SiMe 3 ) 2 and …
Number of citations: 81 pubs.acs.org
X Zhai - 2020 - mediatum.ub.tum.de
Due to their characteristic aroma, fresh Toona sinensis (TS) buds are popular vegetables. The application of the molecular sensory science concept revealed di-1-propenyl di-and …
Number of citations: 2 mediatum.ub.tum.de
CG Faulkes, JS Elmore, DA Baines, B Fenton… - PeerJ, 2019 - peerj.com
Bats of the genus Sturnira (Family Phyllostomidae) are characterised by shoulder glands that are more developed in reproductively mature adult males. The glands produce a waxy …
Number of citations: 12 peerj.com
S Pompei, C Grimm, JE Farnberger, L Schober… - …, 2020 - Wiley Online Library
… 5-ethyl-2-methoxyphenol p-2 h. Pd/C (10 % wt, 0.44 mmol, 462 mg, 0.16 eq) was added to a stirred solution of p-3 h (2.7 mmol, 410 mg, 1 eq) in MeOH (90 ml), then HClO 4 (70 % wt, …

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